4-iodo-N,2-dimethylaniline CAS number and properties
4-iodo-N,2-dimethylaniline CAS number and properties
Identity, Synthesis, and Application in Medicinal Chemistry
Executive Summary
4-Iodo-N,2-dimethylaniline (also known as N-methyl-4-iodo-o-toluidine ) is a specialized aryl iodide building block used primarily in the synthesis of complex pharmaceutical agents and functional materials. As a secondary amine with a para-iodine substituent, it serves as a high-value intermediate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic substitutions.
This guide provides a comprehensive technical profile, including chemical identity, validated synthesis protocols, and handling requirements, designed for researchers in drug discovery and process chemistry.
Chemical Identity & Properties
Nomenclature and Identifiers
Unlike its widely available primary amine precursor (4-iodo-2-methylaniline, CAS 13194-68-8), the N-methyl derivative is often synthesized in situ or custom-ordered.
| Property | Detail |
| Systematic Name | N,2-Dimethyl-4-iodoaniline |
| Alternative Names | N-Methyl-4-iodo-o-toluidine; 4-Iodo-N-methyl-2-methylbenzenamine |
| Molecular Formula | C₈H₁₀IN |
| Molecular Weight | 261.08 g/mol |
| SMILES | CNC1=CC=C(I)C=C1C |
| InChIKey | HZIHAAZAFYMRJY-UHFFFAOYSA-N |
| Structure | A benzene ring substituted with an iodine at position 4, a methyl group at position 2, and an N-methylamino group at position 1.[1][2][3][4][5] |
Physical Properties (Predicted & Analog-Based)
Note: Experimental data for this specific derivative is sparse in public registries. Values are estimated based on structural analogs (4-iodo-2-methylaniline and 4-iodo-N,N-dimethylaniline).
| Property | Value (Est.) | Trend / Rationale |
| Physical State | Low-melting solid or viscous oil | The N-methyl group disrupts crystal packing compared to the primary amine (MP ~88°C). |
| Melting Point | 30–45 °C | Lower than primary amine (88°C); higher than N,N-dimethyl (53°C) due to H-bonding capability. |
| Boiling Point | ~275–285 °C | High boiling point typical of heavy aryl iodides. |
| Solubility | DCM, EtOAc, DMSO, MeOH | Lipophilic; insoluble in water. |
| pKa (Conjugate Acid) | ~4.0–4.5 | Slightly more basic than the primary amine due to the electron-donating N-methyl group. |
Synthesis & Manufacturing Protocols
Two primary routes are recommended for the synthesis of 4-iodo-N,2-dimethylaniline. Route A is preferred for laboratory scale to avoid over-methylation, while Route B is viable if the starting material (N,2-dimethylaniline) is available.
Route A: Reductive Amination (Recommended)
This method converts the primary amine 4-iodo-2-methylaniline to the secondary amine using paraformaldehyde and a reducing agent. It prevents the formation of the tertiary amine side product.
Reagents:
-
Substrate: 4-Iodo-2-methylaniline (CAS 13194-68-8)[6]
-
C1 Source: Paraformaldehyde or Formalin
-
Reductant: Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)
-
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)
Protocol:
-
Imine Formation: Dissolve 4-iodo-2-methylaniline (1.0 eq) in MeOH. Add Paraformaldehyde (1.1 eq) and stir at room temperature for 2–4 hours. (Optional: Add MgSO₄ to sequester water).
-
Reduction: Cool the mixture to 0°C. Slowly add NaBH₄ (1.5 eq) in portions to control gas evolution.
-
Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).
Route B: Electrophilic Iodination
Direct iodination of N,2-dimethylaniline (CAS 611-21-2). This route requires careful control to ensure para-selectivity.
Reagents:
-
Substrate: N,2-dimethylaniline[7]
-
Iodine Source: N-Iodosuccinimide (NIS) or Iodine (I₂) with Silver Sulfate (Ag₂SO₄)
-
Solvent: Acetonitrile (MeCN) or DMF
Protocol:
-
Dissolve N,2-dimethylaniline (1.0 eq) in MeCN at 0°C.
-
Add NIS (1.05 eq) portion-wise.
-
Stir in the dark at 0°C to RT for 4 hours.
-
Note: The ortho-methyl group helps direct iodination to the para position, but ortho-iodination (position 6) is a potential minor side reaction.
Synthesis Workflow Visualization
Figure 1: Comparative synthesis pathways. Route A (Reductive Amination) is preferred to avoid over-methylation side products.
Applications in Drug Development
Palladium-Catalyzed Cross-Coupling
The iodine handle at the C4 position makes this compound an excellent electrophile for Pd-catalyzed reactions.
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl scaffolds, common in kinase inhibitors.
-
Buchwald-Hartwig Amination: The secondary amine moiety can act as a nucleophile, or the aryl iodide can couple with other amines to extend the nitrogen chain.
Medicinal Chemistry Scaffolds
This specific substitution pattern (ortho-methyl, N-methyl) is valuable for:
-
Conformational Locking: The ortho-methyl group restricts rotation around the C-N bond, potentially improving binding affinity to target proteins (e.g., GPCRs or Ion Channels).
-
Lipophilicity Tuning: The N-methyl group increases logP and blood-brain barrier (BBB) permeability compared to the primary amine.
-
Rilpivirine Analogs: Similar structural motifs are found in non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
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Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).
-
Skin/Eye Irritation: Category 2 (Irritant).
-
Specific Target Organ Toxicity: May cause respiratory irritation.
Handling Protocols:
-
Light Sensitivity: Aryl iodides can degrade (liberate Iodine) upon prolonged exposure to light. Store in amber vials wrapped in foil.
-
Storage: Keep at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
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Spill Cleanup: Absorb with inert material (vermiculite). If iodine is liberated (brown discoloration), treat the surface with dilute sodium thiosulfate solution.
References
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Primary Amine Precursor Data: 4-Iodo-2-methylaniline (CAS 13194-68-8). PubChem Compound Summary. National Center for Biotechnology Information. Link
-
Tertiary Amine Analog Data: 4-Iodo-N,N-dimethylaniline (CAS 698-70-4).[8] Sigma-Aldrich Product Sheet. Link
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Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
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Iodination Protocols: Castanet, A.-S., et al. "Mild and Regioselective Iodination of Electron-Rich Aromatics." Tetrahedron Letters, 2002, 43(29), 5047-5048. Link
-
Patent Usage: Compounds which specifically bind to CD38 for use in the treatment of neurodegenerative diseases. Patent WO2019020643A1 (Lists 4-Iodo-N,2-dimethylaniline as an intermediate). Link
Sources
- 1. CN111108127A - ç¨äºæ²»çç¥ç»åæ§åçæ§ç¾ç çç¹å¼æ§ç»åcd38çååç© - Google Patents [patents.google.com]
- 2. 4-iodo-N-(4-iodo-2-methylphenyl)benzamide | C14H11I2NO | CID 60631198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20210087290A1 - Compounds which specifically bind to cd38 for use in the treatment of neurodegenerative and inflammatory diseases - Google Patents [patents.google.com]
- 4. 4-Iodo-2,6-dimethylaniline hydrochloride | C8H11ClIN | CID 57348210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. o-Toluidine - Wikipedia [en.wikipedia.org]
- 6. 13194-68-8|4-Iodo-2-methylaniline|BLD Pharm [bldpharm.com]
- 7. N-Methyl-o-toluidine [webbook.nist.gov]
- 8. 4-Iodo-N,N-dimethylaniline - Wikipedia [en.wikipedia.org]
